molecular formula C14H9BrFN3O4 B1650398 N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenoxy)acetamide CAS No. 1172760-96-1

N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenoxy)acetamide

Cat. No.: B1650398
CAS No.: 1172760-96-1
M. Wt: 382.14
InChI Key: JVWRUFHQJLAKLI-UHFFFAOYSA-N
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Description

N-(5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenoxy)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core fused with a 5-bromofuran moiety and an acetamide group substituted with a 4-fluorophenoxy chain. The 1,3,4-oxadiazole ring is a bioisostere for ester and amide functionalities, enhancing pharmacological properties by forming hydrogen bonds with biological targets .

Properties

IUPAC Name

N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrFN3O4/c15-11-6-5-10(22-11)13-18-19-14(23-13)17-12(20)7-21-9-3-1-8(16)2-4-9/h1-6H,7H2,(H,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWRUFHQJLAKLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NC2=NN=C(O2)C3=CC=C(O3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrFN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601143407
Record name N-[5-(5-Bromo-2-furanyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenoxy)acetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172760-96-1
Record name N-[5-(5-Bromo-2-furanyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenoxy)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1172760-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[5-(5-Bromo-2-furanyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601143407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenoxy)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Synthesis of 5-bromofuran-2-carboxylic acid: This can be achieved through the bromination of furan-2-carboxylic acid using bromine in the presence of a suitable solvent like acetic acid.

    Formation of 5-(5-bromofuran-2-yl)-1,3,4-oxadiazole: The carboxylic acid is then converted to the corresponding hydrazide using hydrazine hydrate. This hydrazide undergoes cyclization with a suitable reagent, such as phosphorus oxychloride, to form the oxadiazole ring.

    Coupling with 4-fluorophenoxyacetic acid: The oxadiazole intermediate is then coupled with 4-fluorophenoxyacetic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The bromofuran moiety can be oxidized to form corresponding furanones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.

    Substitution: The bromine atom in the bromofuran moiety can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenoxy)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It is used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to alterations in cellular pathways and biological processes. For example, its antimicrobial activity may result from the inhibition of key bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

The structural and functional attributes of N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenoxy)acetamide can be contextualized against related oxadiazole derivatives reported in the literature. Key comparisons include:

Substituent Effects on Bioactivity
Compound Name Key Substituents Bioactivity/Findings Reference
Target Compound 5-Bromofuran, 4-fluorophenoxy No direct bioactivity reported in evidence; inferred potential from structural analogs.
2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide (5d) 5-Bromobenzofuran, thioacetamide Exhibited tyrosinase inhibition (IC₅₀ = 2.34 µM), highlighting the role of brominated heterocycles in enzyme targeting .
N-(4-Chlorophenyl)-2-((5-(4-oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide (4d) Phthalazinone, thioacetamide Demonstrated anti-proliferative activity (melting point 206–208°C), suggesting oxadiazole-phthalazinone hybrids as anticancer leads .
N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-(((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide (8) Benzodioxole, tetrahydronaphthalene Showed potent cytotoxicity (A549 and C6 cell lines) and MMP-9 inhibition, emphasizing the impact of lipophilic substituents .

Key Observations :

  • Brominated vs. Non-Brominated Analogs: Bromine in the furan/benzofuran ring (as in the target compound and 5d) enhances steric bulk and electron density, improving interactions with hydrophobic enzyme pockets .
  • Phenoxy vs. Thioacetamide Linkages: The 4-fluorophenoxy group in the target compound replaces sulfur in thioacetamide derivatives (e.g., 4d, 5d). This substitution may alter hydrogen-bonding capacity and redox stability .
  • Fluorophenyl vs. Chlorophenyl Groups : Fluorine’s electronegativity (in the target compound) vs. chlorine’s polarizability (in 4d) could influence solubility and target affinity .

Key Observations :

  • Ultrasonic methods (e.g., for indole-oxadiazoles ) reduce reaction times compared to conventional heating, suggesting applicability for the target compound.
  • S-Alkylation (as in ) is a versatile route for introducing acetamide side chains.
Physicochemical Properties
Compound Melting Point (°C) Molecular Weight (g/mol) Notable Spectral Data (IR/NMR) Reference
Target Compound Not reported ~421.2 (calculated) Expected C=O (1650–1700 cm⁻¹), C–Br (600–650 cm⁻¹)
2-((5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(benzothiazol-2-yl)acetamide (2a) 200.9–201.7 422.07 N–H (3210 cm⁻¹), C=O (1680 cm⁻¹)
N-(4-Chlorophenyl)-2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide (14a) Not reported 393.26 N–H (3210 cm⁻¹), aromatic C–H (3046 cm⁻¹)

Key Observations :

  • The target compound’s molecular weight (~421.2 g/mol) is comparable to indole-based derivatives (e.g., 2a, 422.07 g/mol), suggesting similar solubility challenges.
  • Bromine’s presence may lower melting points relative to chlorinated analogs due to reduced crystallinity .

Biological Activity

N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that combines various functional groups, which contribute to its biological properties. The molecular formula is C14H8BrN3O5C_{14}H_{8}BrN_{3}O_{5} with a molecular weight of 378.13 g/mol. The presence of bromofuran and oxadiazole moieties is particularly noteworthy for their roles in biological interactions.

PropertyValue
Molecular FormulaC14H8BrN3O5
Molecular Weight378.13 g/mol
CAS Number1171440-17-7

While the exact mechanism of action for this compound remains partially elucidated, it is believed to interact with specific molecular targets involved in cell signaling pathways. These interactions may influence processes such as:

  • Cell Growth : Modulation of pathways that regulate cellular proliferation.
  • Apoptosis : Induction of programmed cell death in malignant cells.
  • Metabolism : Alteration of metabolic pathways that could affect tumor growth.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives featuring the oxadiazole ring have shown activity against various fungal strains such as Fusarium oxysporum, with IC50 values indicating moderate inhibition levels (e.g., IC50 = 0.42 mM) .

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. Studies have illustrated that modifications to the oxadiazole and furan components can enhance cytotoxic effects against cancer cell lines. For example, structural analogs have demonstrated significant inhibition in tumor cell proliferation through apoptosis induction .

Case Studies and Research Findings

  • Antifungal Activity : In one study, compounds similar to this compound were tested against Fusarium oxysporum. The results indicated that specific substitutions on the benzofuran ring could lead to increased antifungal potency .
  • Cytotoxicity Against Cancer Cell Lines : A series of experiments evaluated the cytotoxic effects of related compounds on various cancer cell lines. The findings suggested that certain derivatives exhibited IC50 values in the micromolar range, indicating promising anticancer properties .
  • Mechanistic Studies : Further investigations into the mechanism revealed that the compound might inhibit key enzymes involved in cancer metabolism and signaling pathways associated with tumor growth .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenoxy)acetamide

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